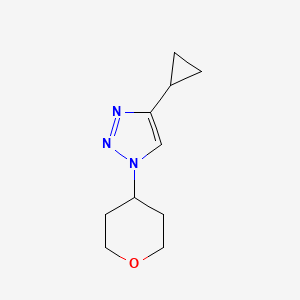

4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-cyclopropyl-1-(oxan-4-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(1)10-7-13(12-11-10)9-3-5-14-6-4-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYXGTYNLNSMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.

Preparation of Alkyne: The alkyne precursor is synthesized through standard alkyne formation reactions.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce partially or fully reduced triazole derivatives.

Scientific Research Applications

4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and physicochemical differences between 4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole and its analogs:

Structural and Crystallographic Insights

- Target Compound : The oxan-4-yl group’s tetrahedral geometry may reduce steric hindrance compared to bulkier substituents like benzyl (). Its ether oxygen could facilitate interactions with biological targets via hydrogen bonding.

- Glucofuranosyl Analog: Crystallographic data (orthorhombic system, space group P212121, V = 1553.68 ų) reveals a V-shaped conformation due to fused rings, which may influence packing efficiency and solubility .

Biological Activity

4-Cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole is a member of the triazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The structure of this compound features a triazole ring substituted with a cyclopropyl group and an oxan-4-yl moiety. The synthesis typically involves the cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) to form the desired triazole structure .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The cyclopropyl and oxane groups may enhance the compound's stability and binding affinity .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to follow this trend due to structural similarities with other bioactive triazoles .

Anticancer Properties

Triazoles have been investigated for their anticancer activities. A study involving related triazole derivatives demonstrated that they could induce apoptosis in cancer cell lines by arresting the cell cycle at the G2/M phase . While specific data on this compound is limited, its structural characteristics suggest potential for similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented in various studies. For example, derivatives have shown the ability to inhibit cytokine production in peripheral blood mononuclear cells (PBMCs), which is crucial for controlling inflammatory responses . The specific impact of this compound on inflammatory markers such as TNF-α and IL-6 warrants further investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Structure | TBD | TBD | TBD |

| 4-(1,2,3-Triazol-1-yl)coumarin | Coumarin linked to a triazole | Significant against multiple strains | Induces apoptosis in cancer cells | Inhibits TNF-alpha production |

| 4-Methyl-1H-1,2,3-triazole | Simple methyl-substituted triazole | Moderate activity reported | Variable effects based on substitutions | Limited data |

TBD indicates that specific data on this compound's biological activities are still under investigation.

Case Studies

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

Study Example:

A study synthesized various triazole derivatives and evaluated their anticancer activities against human cancer cell lines (MCF7 breast cancer cells). The findings suggested that structural modifications could enhance biological potency . This indicates a promising avenue for exploring how variations in substituents on the triazole ring affect activity.

Q & A

Synthesis and Reaction Optimization

Basic: What are the most reliable synthetic routes for preparing 4-cyclopropyl-1-(oxan-4-yl)-1H-1,2,3-triazole? The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. Key steps include:

- Precursor preparation : Cyclopropylacetylene and oxan-4-yl azide precursors are synthesized and purified.

- Cycloaddition : Reactants are combined under inert conditions with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in a polar solvent (e.g., DMSO/H₂O) at 50–80°C for 12–24 hours .

- Workup : Purification via column chromatography or recrystallization. Yield optimization requires strict control of stoichiometry, temperature, and catalyst loading.

Advanced: How can regioselectivity and purity be improved in CuAAC reactions for triazole derivatives?

- Catalyst tuning : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance regioselectivity toward 1,4-disubstituted triazoles .

- Reaction monitoring : Employ inline NMR or HPLC to track intermediate formation and adjust conditions dynamically.

- Solvent optimization : Mixtures of DMSO and H₂O (3:1 v/v) reduce side reactions compared to pure DMSO .

Structural Characterization

Basic: What techniques are essential for confirming the structure of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with SHELXL refinement (R factor < 0.05) are typical for triazole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and cyclopropane ring coupling patterns (e.g., cyclopropyl protons show characteristic splitting at δ 0.8–1.5 ppm) .

Advanced: How are crystallographic disorders resolved in triazole derivatives with fused rings?

- Multi-scan corrections : Use programs like SADABS for absorption correction during data collection .

- Disorder modeling : In SHELXL, split occupancy refinement is applied to overlapping atoms (e.g., tetrahydrofuran and cyclopropyl moieties) .

- Validation tools : Check geometric restraints (e.g., bond distances) against databases like the Cambridge Structural Database .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological screening strategies are used for triazole derivatives like this compound?

- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Molecular docking : Screen against targets like HIV protease or bacterial enzymes (e.g., Staphylococcus aureus FabI) using AutoDock Vina .

Advanced: How do steric and electronic effects of the cyclopropyl and oxan-4-yl groups influence bioactivity?

- Cyclopropyl rigidity : Enhances metabolic stability by restricting conformational flexibility, as seen in anti-HIV triazoles .

- Oxan-4-yl hydrophilicity : Improves solubility and membrane permeability compared to purely aromatic substituents. SAR studies show that oxane ring oxidation (e.g., to ketones) can modulate target binding .

Analytical and Computational Challenges

Basic: How are contradictions in spectroscopic data resolved for triazole derivatives?

- Cross-validation : Compare NMR, IR, and HRMS data with computational predictions (e.g., Gaussian DFT for ¹³C chemical shifts) .

- Crystallographic validation : Resolve ambiguities in NOESY or HSQC correlations using X-ray-derived bond angles .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME estimate logP (≈2.1), solubility (≈−3.2 LogS), and CYP450 interactions .

- MD simulations : Analyze binding stability in target proteins (e.g., 100-ns simulations in GROMACS) to assess residence time .

Data Reproducibility and Optimization

Advanced: How can researchers address low yields in triazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.